molecular formula C19H16O3 B7819339 4,4',4''-Methanetriyltriphenol CAS No. 25639-41-2

4,4',4''-Methanetriyltriphenol

Cat. No.: B7819339
CAS No.: 25639-41-2
M. Wt: 292.3 g/mol
InChI Key: WFCQTAXSWSWIHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4',4''-Methanetriyltriphenol (CAS: 603-44-1) is a polyphenolic compound with the molecular formula C₁₉H₁₆O₃ and a molecular weight of 292.33 g/mol. Structurally, it consists of three phenol groups linked via a central methane carbon, forming a triphenylmethane derivative.

The compound is commercially available through suppliers like Wuhan Xinxinjiali Biological Technology Co., Ltd., which emphasizes its use in pharmaceutical intermediates and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’,4’'-Methanetriyltriphenol is typically synthesized through the oxidation of trimethylbenzene. One common method involves reacting mesitylene with hydrogen peroxide under acidic conditions . This reaction yields trihydroxytriphenylmethane as the primary product.

Industrial Production Methods

Industrial production of 4,4’,4’'-Methanetriyltriphenol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually produced in bulk for research purposes and is stored under inert atmosphere at room temperature to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

4,4’,4’'-Methanetriyltriphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’,4’'-Methanetriyltriphenol has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although not used in clinical settings.

    Industry: Utilized in the development of materials and nanotechnology.

Mechanism of Action

The mechanism of action of 4,4’,4’'-Methanetriyltriphenol involves its interaction with various molecular targets and pathways. The hydroxyl groups enable the compound to form hydrogen bonds and interact with enzymes, proteins, and other biomolecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

The structural analogs of 4,4',4''-Methanetriyltriphenol include compounds with variations in the central linking group (e.g., ethane, propane, butane) or functional substituents (e.g., methoxy, nitro groups). Below is a detailed comparison:

Structural and Functional Group Analysis

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups Central Linking Group Notable Properties/Applications
This compound 603-44-1 C₁₉H₁₆O₃ 292.33 Three hydroxyl (-OH) Methane (CH) Antioxidant potential, polymer synthesis
4,4',4''-Methylidynetriphenol 25639-41-2 C₁₉H₁₆O₃ 292.33 Three hydroxyl (-OH) Methyne (C≡) Similar to Methanetriyltriphenol but with a triple-bonded carbon core; potential isomer differences in reactivity
4,4',4''-[(2R)-Butane-1,1,2-triyl]triphenol - C₂₂H₂₂O₃ 334.41 Three hydroxyl (-OH) Butane (C₄H₁₀) Extended carbon chain increases hydrophobicity; stereochemistry (R-configuration) may influence chiral interactions
4,4'-Dimethoxytrityl Chloride - C₂₁H₁₉ClO₂ 338.83 Two methoxy (-OCH₃), one chloride Methane (CH) Used as a protecting group in oligonucleotide synthesis; chloride enhances electrophilicity
4,4',4''-(Ethane-1,1,1-triyl)tribenzoic acid 42017-05-0 C₂₁H₁₆O₆ 364.35 Three carboxylic acid (-COOH) Ethane (C₂H₆) High acidity; applications in metal-organic frameworks (MOFs)

Key Differences and Implications

Central Linking Group: Methane vs. Ethane/Propane/Butane: The methane core in this compound provides a compact structure, favoring planar geometry. Methylidyne (C≡): The triple-bonded carbon in 4,4',4''-Methylidynetriphenol may confer distinct electronic properties, such as increased electron-withdrawing effects compared to the single-bonded methane core .

Functional Groups :

  • Hydroxyl (-OH) vs. Methoxy (-OCH₃) : Hydroxyl groups enhance solubility in polar solvents and antioxidant activity via radical scavenging. Methoxy groups, as in 4,4'-Dimethoxytrityl Chloride, reduce polarity and increase stability against oxidation, making them suitable for protective group chemistry .
  • Carboxylic Acid (-COOH) : The ethane-linked tribenzoic acid derivative exhibits strong acidity and chelating ability, relevant in coordination chemistry .

Stereochemistry: The R-configuration in 4,4',4''-[(2R)-Butane-1,1,2-triyl]triphenol introduces chirality, which could influence enantioselective interactions in catalysis or drug design .

Biological Activity

4,4',4''-Methanetriyltriphenol, also known as leucoaurin, is a tri-hydroxyl phenolic compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.

  • Molecular Formula : C18H18O3
  • CAS Number : 603-44-1
  • Structure : The compound features three hydroxyl groups attached to a central carbon atom, contributing to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to act as an antioxidant and reducing agent. The hydroxyl groups allow it to participate in redox reactions, which can neutralize free radicals and reduce oxidative stress in biological systems.

Antioxidant Activity

Research indicates that leucoaurin exhibits significant antioxidant properties. It can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This activity is crucial in preventing cellular aging and various diseases linked to oxidative stress.

Interaction with Metal Ions

This compound has been shown to form complexes with metal ions. These interactions can enhance its efficacy as an antioxidant and may contribute to its potential therapeutic applications in metal toxicity scenarios.

Biological Applications

  • Pharmaceuticals : Due to its antioxidant properties, leucoaurin is being investigated for use in formulations aimed at treating conditions related to oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.
  • Photographic Applications : Its reducing properties make it useful in photographic processes where it interacts with silver halides.
  • Polymer Chemistry : The compound's ability to undergo condensation reactions makes it a candidate for use in creating polymers with specific properties.

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their unique features and biological activities:

Compound NameMolecular FormulaUnique Features
4-HydroxybenzophenoneC13H10O3Known for UV absorption properties
TriphenylmethanolC18H18OLacks multiple hydroxyl groups
Bisphenol AC15H16O2Used primarily in plastics; has two phenolic groups
2,2-Bis(4-hydroxyphenyl)propaneC15H16O2Commonly used in epoxy resins

Key Distinction : The tri-hydroxyl configuration of this compound enhances its reactivity compared to other compounds listed.

Case Studies

  • Antioxidant Efficacy Study : A study demonstrated that leucoaurin effectively reduced lipid peroxidation in cell cultures exposed to oxidative stress. The results indicated a dose-dependent response, highlighting its potential as a protective agent against oxidative damage.
  • Metal Ion Interaction Study : Research on the interaction of this compound with copper ions showed that it could form stable complexes that mitigate the toxic effects of copper overload in biological systems.

Properties

IUPAC Name

4-[bis(4-hydroxyphenyl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,19-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCQTAXSWSWIHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50897129
Record name 4-[Bis(4-hydroxyphenyl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50897129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603-44-1, 25639-41-2
Record name 4,4′,4′′-Methylidynetris[phenol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4',4''-Methylidynetrisphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, methylidynetris-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025639412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leucoaurine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75955
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, methylidynetris-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-[Bis(4-hydroxyphenyl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50897129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4',4''-methylidynetrisphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.128
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4,4',4''-Methanetriyltriphenol
4,4',4''-Methanetriyltriphenol
4,4',4''-Methanetriyltriphenol
4,4',4''-Methanetriyltriphenol
4,4',4''-Methanetriyltriphenol
4,4',4''-Methanetriyltriphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.